molecular formula C18H17ClN2O3 B2426323 5-chloro-2-methoxy-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide CAS No. 921913-74-8

5-chloro-2-methoxy-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide

Cat. No. B2426323
CAS RN: 921913-74-8
M. Wt: 344.8
InChI Key: JLIHWLRSVPWPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide is a useful research compound. Its molecular formula is C18H17ClN2O3 and its molecular weight is 344.8. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-2-methoxy-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-methoxy-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Targeting Protein-Protein Interactions: This compound’s unique structure suggests potential as a scaffold for designing small molecules that can disrupt protein-protein interactions (PPIs). PPIs play crucial roles in cellular processes, and modulating them can lead to novel therapeutic strategies. Researchers can explore derivatives of this compound to inhibit specific PPIs involved in diseases like cancer, neurodegenerative disorders, and inflammation .

Fragment-Based Drug Discovery

Covalent Ligand Discovery: The fragment electrophile present in this compound can serve as a “scout” fragment in fragment-based covalent ligand discovery. Researchers can use it alone or incorporate it into bifunctional tools (e.g., electrophilic PROTAC® molecules) for targeted protein degradation. The Cravatt Lab has demonstrated its utility in E3 ligase discovery .

Synthetic Chemistry

Intermediate in Glyburide Synthesis: This compound has been reported as an intermediate in the synthesis of glyburide, a widely used oral antidiabetic medication. Understanding its reactivity and transformations can aid in developing efficient synthetic routes for glyburide and related compounds .

Plant Hormone Analogues

Indole Derivatives: Indole derivatives, including this compound, have diverse biological applications. For instance, indole-3-acetic acid (IAA), a plant hormone produced from tryptophan degradation, regulates plant growth and development. Analogues of IAA, inspired by the indole moiety in our compound, could be explored for agricultural purposes .

Heterocyclic Chemistry

Quinoline Derivatives: The tetrahydroquinoline ring system in this compound is part of a larger quinoline scaffold. Quinolines exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Researchers can investigate modifications to enhance specific properties or develop new derivatives with improved pharmacological profiles .

properties

IUPAC Name

5-chloro-2-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-21-15-6-5-13(9-11(15)3-8-17(21)22)20-18(23)14-10-12(19)4-7-16(14)24-2/h4-7,9-10H,3,8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIHWLRSVPWPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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